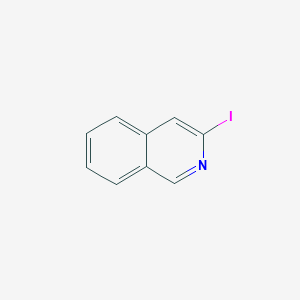

3-Iodoisoquinoline

Description

Overview of Isoquinoline (B145761) Heterocyclic Systems in Organic Synthesis

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606). chemicalbook.com Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. chemicalbook.com This fundamental scaffold is found in a vast array of natural products, particularly alkaloids, and serves as a crucial building block in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. numberanalytics.comthieme-connect.de The isoquinoline nucleus is present in a number of alkaloids, such as the antimalarial quinine (B1679958) and the pain reliever morphine. uomustansiriyah.edu.iq The diverse biological activities exhibited by isoquinoline derivatives, including anticancer, and antimicrobial properties, have spurred significant interest in their synthesis and functionalization. numberanalytics.comrsc.orgamerigoscientific.com

The synthesis of isoquinolines is a well-established area of organic chemistry, with several named reactions developed for their construction, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. numberanalytics.comslideshare.netwikipedia.org These methods, along with modern advancements, provide access to a wide range of substituted isoquinolines, enabling the exploration of their structure-activity relationships. organic-chemistry.orgorganic-chemistry.org

Strategic Importance of Halogenated Isoquinolines as Precursors

Halogenated isoquinolines are highly valuable intermediates in organic synthesis. The presence of a halogen atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents onto the isoquinoline core. This versatility makes them key precursors for the synthesis of complex molecules and functional materials. acs.org

The position of the halogen atom on the isoquinoline ring dictates its reactivity and the types of transformations it can undergo. For instance, nucleophilic substitution reactions on isoquinoline occur predominantly at the C1 position. arsdcollege.ac.in The electron-withdrawing nature of the nitrogen atom significantly influences the reactivity of the nearby carbon atoms. thieme-connect.de Halogenated compounds, in general, are an important class of natural products due to their significant biological activities, with over 4,500 halogenated compounds having been isolated from natural sources. nih.gov The regioselective introduction of halogens is therefore a critical step in many synthetic strategies.

Rationale for Research Focus on 3-Iodoisoquinoline

Among the halogenated isoquinolines, this compound stands out as a particularly strategic building block. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive in many catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. This high reactivity allows for transformations to be carried out under milder conditions and often with higher yields compared to its bromo- or chloro-analogues.

The specific location of the iodine at the 3-position offers unique synthetic possibilities. While the C1 position is more susceptible to direct nucleophilic attack, the C3 position provides an alternative site for functionalization, leading to the synthesis of isoquinoline derivatives that might be difficult to access through other routes. Research into the synthesis and reactions of this compound is driven by the need for efficient and regioselective methods to construct complex isoquinoline-based molecules for applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodoisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJDOKBHULEVIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348835 | |

| Record name | 3-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66728-97-0 | |

| Record name | 3-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodoisoquinoline and Its Derivatives

Direct Synthesis Approaches to 3-Iodoisoquinoline

Direct C-H functionalization methods offer atom-economical routes to substituted heterocycles. For this compound, strategies involving regioselective iodination of the isoquinoline (B145761) scaffold are key.

Direct C-H iodination of isoquinolines, particularly targeting the C3 position, presents a significant synthetic challenge due to the inherent reactivity of other positions, such as C1 and C4, and the general preference for electrophilic substitution at C5 and C8 in the isoquinoline system sci-hub.se. However, advancements in catalysis and reaction design have enabled regioselective iodination.

Transition-metal catalysis has emerged as a powerful tool for directed C-H functionalization. For instance, rhodium(III)-catalyzed C-H iodination has been employed for the enantioselective synthesis of axially chiral biaryl isoquinoline derivatives rsc.org. These methods often utilize N-iodosuccinimide (NIS) as the iodinating agent in the presence of a suitable chiral catalyst, operating under mild reaction conditions to achieve high yields and enantioselectivity rsc.org. While these specific examples focus on creating axially chiral products, the underlying C-H activation and iodination at specific positions of the isoquinoline ring are directly relevant to the synthesis of this compound.

Radical-based direct C-H iodination protocols have also shown promise for related heterocycles, such as quinolines, where C3 iodination can be achieved selectively researchgate.netrsc.orgacs.orgrsc.org. These methods typically involve the generation of iodine radicals, which then undergo regioselective addition to the heteroarene core. While direct application to isoquinoline C3 iodination might require specific optimization, the principle of radical-mediated C-H iodination represents a viable strategy.

Table 1: Rhodium(III)-Catalyzed C–H Iodination of Isoquinolines

| Substrate | Iodinating Agent | Catalyst | Conditions | Product Type | Yield (%) | Enantioselectivity (ee %) | Reference |

| Isoquinoline | NIS | Chiral CpRh(III) complex | Mild reaction conditions | Axially chiral biaryl iodides | Excellent | High | rsc.org |

| Substituted Isoquinolines | NIS | Chiral CpRh(III) complex | Mild reaction conditions | Axially chiral biaryl iodides | Excellent | High | rsc.org |

While direct C-H iodination is a prevalent strategy, cyclization reactions that inherently introduce an iodine atom at the C3 position during the formation of the isoquinoline ring offer an alternative synthetic pathway. These approaches typically involve starting materials that already possess an iodine atom or a precursor that can be readily converted to an iodine substituent at the desired position before or during the cyclization event. However, specific documented examples of cyclization reactions that directly build the isoquinoline core with a pre-installed C3-iodine moiety are less frequently detailed in the literature compared to direct functionalization methods. General isoquinoline synthesis methodologies, such as variations of the Bischler–Napieralski, Pomeranz–Fritsch, or palladium-catalyzed cyclizations, are well-established for constructing the isoquinoline skeleton organic-chemistry.orgwikipedia.orguop.edu.pkgoogle.comresearchgate.net. Adapting these to incorporate a C3-iodine would necessitate the use of appropriately functionalized precursors, which may not be widely reported for this specific substitution pattern.

Precursor Synthesis for C3-Iodination

Strategies focusing on the preparation of isoquinoline scaffolds that are predisposed to regioselective functionalization at the C3 position are crucial for efficient synthesis of this compound.

The regioselectivity of C-H functionalization in isoquinolines can be influenced by the electronic properties of the ring system and the presence of directing groups. While the C1 position is often the most electrophilic, and C5/C8 are favored for electrophilic aromatic substitution, specific strategies can direct functionalization to other positions. The development of methods for C3 functionalization often relies on directing groups or specific activation modes. For instance, the use of N-oxides, as discussed below, can significantly alter the reactivity profile of the isoquinoline core, potentially enabling C3 functionalization. Other directing groups, such as certain amide or carboxylic acid functionalities, have also been explored in C-H functionalization strategies for related heterocycles, suggesting their potential utility in guiding regioselective iodination rsc.org.

Isoquinoline N-oxides serve as valuable intermediates for directed C-H functionalization, including at positions that are otherwise less reactive. The N-oxide moiety can coordinate with transition metals, directing the catalytic cycle to specific sites on the aromatic ring sci-hub.sersc.orgnih.govresearchgate.net. While C2 and C8 functionalization of quinoline (B57606) N-oxides are well-documented, C3 functionalization of isoquinoline N-oxides is an area of active research.

The preparation of isoquinoline N-oxides typically involves the oxidation of the parent isoquinoline with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in suitable solvents, like dichloromethane (B109758) or acetic acid nih.gov. These N-oxides can then be subjected to C-H activation and subsequent functionalization. Research has shown that C-H functionalization of pyridine (B92270) and quinoline N-oxides can occur at the C3 position sci-hub.seresearchgate.net. For isoquinoline N-oxides, while some studies focus on C4 functionalization sci-hub.se, the potential for C3 functionalization, including iodination, is recognized, often requiring specific catalytic systems rsc.org. For example, palladium-catalyzed C–H iodination of aryl-substituted isoquinoline N-oxides using I₂ as the iodine source has been reported, demonstrating the utility of N-oxides as precursors for C3 functionalization rsc.org.

Table 2: General Preparation of Isoquinoline N-Oxides

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| Isoquinoline | m-CPBA | Dichloromethane | Room temperature | Isoquinoline N-oxide | Varies | nih.gov |

| Isoquinoline | H₂O₂ | Acetic Acid | Elevated temperature | Isoquinoline N-oxide | Varies | nih.gov |

Compound List:

this compound

Isoquinoline

Isoquinoline N-oxide

Axially chiral biaryl iodides

Chemical Reactivity and Transformations of 3 Iodoisoquinoline

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C3 Position

The C3 position of the isoquinoline (B145761) ring is a key site for molecular elaboration. The presence of an iodine atom at this position facilitates a range of transition-metal-catalyzed reactions, which are pivotal for creating new carbon-carbon and carbon-heteroatom bonds. Among these, palladium-catalyzed methodologies are the most extensively studied and applied.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures under relatively mild conditions. For 3-iodoisoquinoline, these reactions provide efficient pathways to novel derivatives by coupling the C3 position with a wide variety of organic partners.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. organic-chemistry.org This reaction is widely used due to its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast library of boronic acids. rsc.orgnih.gov

For this compound, the Suzuki-Miyaura reaction allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C3 position. The general catalytic cycle involves the oxidative addition of the this compound to a palladium(0) complex, followed by transmetalation with the organoboron reagent (activated by a base), and concluding with reductive elimination to yield the 3-substituted isoquinoline and regenerate the palladium(0) catalyst. organic-chemistry.org

Typical conditions for the Suzuki-Miyaura coupling of aryl iodides involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PPh₃, SPhos, XPhos), a base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃), and a solvent system, often a mixture of an organic solvent like dioxane, toluene (B28343), or DME with water. nih.govresearchgate.net

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 3-Phenylisoquinoline | High |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 3-(4-Methoxyphenyl)isoquinoline | High |

| Thiophen-2-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 3-(Thiophen-2-yl)isoquinoline | Good to High |

| Vinylboronic acid | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | THF/H₂O | 3-Vinylisoquinoline | Moderate to High |

This table represents typical conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound based on general procedures for aryl iodides. Specific yields may vary based on precise reaction optimization.

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. acs.orgresearchgate.net This reaction typically employs a dual catalyst system, consisting of a palladium complex and a copper(I) salt (co-catalyst), in the presence of an amine base. organic-chemistry.org

The reaction of this compound with various terminal alkynes provides a direct route to 3-alkynylisoquinolines, which are valuable intermediates for further synthetic transformations. The generally accepted mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, where a copper(I) acetylide is formed, which then participates in the transmetalation step with the palladium complex. acs.org

Research on related 3-iodoquinoline systems has shown that the reaction proceeds selectively at the iodo-substituted position. For example, the Sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline derivatives with terminal alkynes in the presence of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in triethylamine (B128534) exclusively afforded the 3-alkynyl product. Similar reactivity is expected for this compound.

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine (NEt₃) | THF | 3-(Phenylethynyl)isoquinoline |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine (DIPA) | DMF | 3-((Trimethylsilyl)ethynyl)isoquinoline |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | Acetonitrile (B52724) | 3-(Hex-1-yn-1-yl)isoquinoline |

| Propargyl alcohol | Pd(OAc)₂ / PPh₃ | CuI | Triethylamine (NEt₃) | Dioxane | 3-(Isoquinolin-3-yl)prop-2-yn-1-ol |

This table illustrates expected reaction parameters for the Sonogashira coupling of this compound, drawing on established protocols for aryl iodides and related iodoquinoline systems.

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. This reaction is a powerful tool for C-C bond formation and the arylation or vinylation of olefins. organic-chemistry.org

In the context of this compound, the Heck reaction allows for the synthesis of 3-alkenylisoquinolines. The reaction typically proceeds via oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the olefin into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a hydridopalladium complex. The base regenerates the active Pd(0) catalyst. rsc.org

A variety of olefins, including acrylates, styrenes, and other vinyl compounds, can be coupled with this compound. The reaction conditions usually involve a palladium source (e.g., Pd(OAc)₂, PdCl₂), often with a phosphine ligand, a base (e.g., Et₃N, K₂CO₃, NaOAc), and a polar aprotic solvent like DMF, NMP, or acetonitrile at elevated temperatures.

| Olefin | Palladium Catalyst | Base | Solvent | Product (major isomer) |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-3-Styrylisoquinoline |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | (E)-Butyl 3-(isoquinolin-3-yl)acrylate |

| Acrylonitrile | PdCl₂ | NaOAc | DMA | (E)-3-(Isoquinolin-3-yl)acrylonitrile |

| 1-Octene | Pd(OAc)₂ | Et₃N | NMP | 3-(Oct-1-en-2-yl)isoquinoline and (E)-3-(Oct-1-en-1-yl)isoquinoline |

This table outlines representative conditions for the Heck reaction involving this compound, based on standard protocols for aryl iodides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to synthesize carbon-nitrogen bonds by reacting an aryl halide with an amine. This reaction has become a premier method for the synthesis of arylamines, tolerating a wide range of primary and secondary amines, as well as anilines and other N-heterocycles.

For this compound, this reaction provides a direct route to 3-aminoisoquinoline derivatives, which are important pharmacophores. The catalytic cycle involves oxidative addition of the this compound to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the 3-aminoisoquinoline product.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Sterically hindered phosphine ligands (e.g., BINAP, XPhos, RuPhos) are often required to facilitate the reductive elimination step. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.

| Amine | Catalyst/Ligand | Base | Solvent | Product |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 3-(Morpholino)isoquinoline |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | N-Phenylisoquinolin-3-amine |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | N-Benzylisoquinolin-3-amine |

| Pyrrolidine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 3-(Pyrrolidin-1-yl)isoquinoline |

This table presents plausible reaction conditions for the Buchwald-Hartwig amination of this compound based on established methodologies for aryl iodides.

Copper-Catalyzed Reactions

Copper catalysis is a cornerstone in the functionalization of haloarenes, and this compound is a viable substrate for these transformations. Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based systems for forming various chemical bonds.

Key applications include:

Domino Reactions: A copper(I)-catalyzed domino, three-component reaction of terminal alkynes, 2-bromoaryl aldehydes (or ketones), and acetamide has been developed for the synthesis of isoquinolines. acs.org This process involves a sequence of Sonogashira coupling, condensation, and cyclization steps. acs.org

N-Arylation and C-C Bond Formation: Copper catalysts, often in conjunction with hypervalent iodine reagents, facilitate a range of oxidative coupling reactions, including N-arylations and the formation of carbon-carbon bonds. mdpi.com

Synthesis of Substituted Isoquinolines: Copper(I) iodide has been used to catalyze the tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (CH3CN) to produce densely functionalized isoquinolines through a three-component [3 + 2 + 1] cyclization. organic-chemistry.org

The following table summarizes representative copper-catalyzed reactions for synthesizing isoquinoline derivatives.

| Catalyst | Reactants | Product Type | Key Features |

| Cu(I) salts | Terminal alkynes, 2-bromoaryl aldehydes/ketones, acetamide | Substituted Isoquinolines | Three-component domino reaction; uses acetamide as nitrogen source. acs.org |

| CuI | 2-bromoaryl ketones, terminal alkynes, CH3CN | Densely functionalized isoquinolines | N atom transfer from acetonitrile; [3 + 2 + 1] cyclization. organic-chemistry.org |

| CuBr2 | 1,2,3,4-tetrahydroisoquinolines (THIQs), air | Isoquinolines | Aerobic oxidation; mild conditions (25 °C). acs.org |

Other Transition-Metal Catalyzed Approaches

Beyond copper, a variety of other transition metals, particularly palladium and rhodium, are extensively used to catalyze reactions involving isoquinoline scaffolds. These methods often rely on C-H activation or cross-coupling with pre-functionalized substrates.

Rhodium (Rh): Rhodium(III) catalysts are highly effective for C–H activation and annulation reactions. For example, Rh(III)-catalyzed reactions of aryl aldimines with internal alkynes produce 3,4-disubstituted isoquinolines with high regioselectivity. acs.orgnih.gov Another approach involves the reaction of oximes with diazo compounds, which proceeds through tandem C-H activation, cyclization, and condensation to yield multisubstituted isoquinoline N-oxides without the need for external oxidants. organic-chemistry.org Hydrazones have also been employed as oxidizing directing groups in Rh(III)-catalyzed C-H activation to synthesize highly substituted isoquinolines. acs.org

Palladium (Pd): Palladium catalysis is a well-established tool for C-C and C-N bond formation. In the context of isoquinolines, palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenoic acid esters provides access to various substituted 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com Additionally, palladium catalysts have been used in the direct arylation of dihydroisoquinolines to synthesize 4-arylisoquinolines via a regioselective C-H functionalization pathway. rsc.org

Ruthenium (Ru): Ruthenium(II) catalysts can facilitate the C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides, using the free amine as a directing group to produce isoquinolines without an external oxidant. organic-chemistry.org Aromatic ketoximes also undergo Ru-catalyzed cyclization with alkynes to yield isoquinoline derivatives in good to excellent yields. organic-chemistry.org

The table below provides an overview of these transition-metal-catalyzed approaches.

| Metal Catalyst | Reaction Type | Reactants | Product |

| Rhodium(III) | Oxidative Coupling/Cyclization | Aryl aldimines, internal alkynes | 3,4-disubstituted isoquinolines acs.orgnih.gov |

| Rhodium(III) | C-H Activation/Annulation | Hydrazones, alkynes | Highly substituted isoquinolines acs.org |

| Palladium(II) | C-H Activation/Annulation | N-methoxybenzamides, 2,3-allenoic acid esters | 3,4-dihydroisoquinolin-1(2H)-ones mdpi.com |

| Ruthenium(II) | C-H Functionalization/Annulation | Primary benzylamines, sulfoxonium ylides | Isoquinolines organic-chemistry.org |

C–H Functionalization Strategies Involving this compound

Direct C–H functionalization has emerged as a highly atom-economical and efficient strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. nih.gov

Metal-Catalyzed Regioselective C–H Activation

Transition metal catalysis is a primary method for achieving regioselective C–H functionalization of the isoquinoline ring. nih.govnih.gov The directing-group-assisted C–H activation strategy is commonly employed to control the site of functionalization.

Rhodium(III) catalysts have been successfully used for the C-H activation/annulation of O-pivaloyl oximes with acryloylsilanes to produce highly functionalized isoquinolines. researchgate.net Similarly, palladium catalysis enables the regioselective direct arylation of dihydroisoquinolines, leading to the synthesis of 4-arylisoquinolines. rsc.org This reaction is proposed to proceed through a heteroatom-guided electrophilic palladation mechanism. rsc.org The choice of metal and directing group is crucial for controlling the regioselectivity of the C-H activation step. mdpi.com

| Catalyst System | Substrate | Position Functionalized | Reaction Type |

| Rh(III) | O-pivaloyl oximes | C-H ortho to directing group | Annulation with acryloylsilanes researchgate.net |

| Pd(II) | Dihydroisoquinolines | C-4 | Direct Arylation rsc.org |

| Ru(II) | Primary benzylamines | C-H ortho to directing group | Annulation with sulfoxonium ylides organic-chemistry.org |

Photochemical C–H Functionalization

Photochemical methods provide a mild and often complementary approach to metal-catalyzed C-H functionalization. nih.gov These reactions typically proceed via radical pathways, enabling unique transformations.

Visible-light-mediated C-H hydroxyalkylation of isoquinolines has been achieved using 4-acyl-1,4-dihydropyridines as radical precursors. researchgate.net This method avoids the need for external oxidants and proceeds under mild conditions. researchgate.net Another strategy involves using pyridine (B92270) N-oxides as hydrogen atom transfer (HAT) reagents in the photochemical Minisci-type alkylation of electron-deficient heteroarenes like isoquinoline. semanticscholar.org This approach allows for the use of a broad range of radical precursors, including alkanes, amides, and ethers. semanticscholar.org Furthermore, an isoquinoline-derived diaryl ketone has been developed as an organic photocatalyst for the aerobic dehydrogenative C-H/C-H coupling between heterocycles and alkanes. nih.gov For isoquinolines, this photocatalytic alkylation occurs regioselectively at the 1-position. nih.gov

| Method | Radical Precursor/Reagent | Position Functionalized | Product Type |

| Visible Light Mediation | 4-Acyl-1,4-dihydropyridines | C-1 | Hydroxyalkylated isoquinolines researchgate.net |

| Photochemical Minisci-type | Alkanes, ethers, amides (with Pyridine N-oxide as HAT reagent) | C-1 | Alkylated isoquinolines semanticscholar.org |

| Organic Photocatalysis | Alkanes, aldehydes (with isoquinoline-derived ketone catalyst) | C-1 | Alkylated isoquinolines nih.gov |

Nucleophilic Substitution Reactions at C3

The carbon-iodine bond at the C3 position of this compound is susceptible to nucleophilic attack, although its reactivity is considered intermediate compared to halogens at other positions. iust.ac.ir Unlike the highly activated 1-position, direct nucleophilic aromatic substitution (SNAr) at C3 is less facile.

The reactivity of haloisoquinolines towards nucleophiles is position-dependent:

1-Haloisoquinolines: Highly reactive, readily undergoing substitution. iust.ac.irquimicaorganica.org

3-Haloisoquinolines: Exhibit intermediate reactivity. iust.ac.ir

In some cases, reactions at the 3-position can proceed through alternative mechanisms. For example, the reaction of 3-bromoisoquinoline with sodium amide proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism rather than a direct displacement. iust.ac.ir This highlights that the outcome of nucleophilic substitution at C3 can be complex and dependent on the specific nucleophile and reaction conditions.

Reductive Transformations of the C-I Bond

The carbon-iodine (C-I) bond in this compound is susceptible to various reductive transformations, providing a straightforward method for the synthesis of the parent isoquinoline ring system. These reactions typically involve catalytic hydrogenation, metal hydride reduction, or radical-mediated processes.

One of the most common methods for the reductive deiodination of aryl iodides is catalytic hydrogenation . While the primary application of catalytic hydrogenation on the isoquinoline ring system is the reduction of the heterocyclic ring to form tetrahydroisoquinolines, the C-I bond can also be cleaved under these conditions. acs.orggatech.edu Various catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, in the presence of a hydrogen source, can facilitate the hydrogenolysis of the C-I bond. gatech.edu The reaction conditions, including catalyst choice, solvent, temperature, and hydrogen pressure, can be optimized to favor the selective cleavage of the C-I bond over the reduction of the aromatic rings.

Metal hydride reagents are also effective for the reduction of the C-I bond. libretexts.orgpharmaguideline.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the C-I bond, although their high reactivity may lead to the reduction of other functional groups within the molecule. libretexts.orgpharmaguideline.com Milder reagents, such as sodium borohydride (NaBH₄) in the presence of a transition metal catalyst, can offer a more selective reduction of the C-I bond. pharmaguideline.com Another class of reagents, metal alkoxyaluminum hydrides, provides a spectrum of reactivity that can be tuned for specific applications. wikipedia.orgsinica.edu.tw

Radical hydrodeiodination presents a transition-metal-free alternative for the reduction of the C-I bond. nih.gov These reactions can be initiated by radical initiators and proceed via a radical chain mechanism. For instance, a method utilizing in situ generated sodium alcoholates as radical chain reducing agents, with oxygen as a cheap initiator, has been reported for the hydrodeiodination of various aryl iodides. nih.gov This approach is characterized by its operational simplicity and efficiency. nih.gov The choice of the specific reductive method depends on the desired selectivity and the presence of other functional groups in the this compound derivative.

Table 1: Selected Methods for Reductive Deiodination

| Reagent/Catalyst System | Reaction Type | Comments |

| H₂, Pd/C | Catalytic Hydrogenation | Conditions can be tuned for selectivity. |

| LiAlH₄ | Metal Hydride Reduction | Highly reactive, may reduce other functional groups. |

| NaBH₄, Catalyst | Metal Hydride Reduction | Milder conditions, potentially more selective. |

| Na-alcoholates, O₂ | Radical Hydrodeiodination | Transition-metal-free method. |

Derivatization Reactions of Functional Groups Introduced at C3

The iodine atom at the C3 position of this compound serves as a versatile handle for the introduction of a wide array of functional groups through various cross-coupling and substitution reactions. Once installed, these functional groups can undergo further transformations, enabling the synthesis of a diverse range of 3-substituted isoquinoline derivatives.

Palladium-catalyzed cross-coupling reactions are paramount for the introduction of carbon-based and heteroatom-based substituents at the C3 position. nobelprize.orgwikipedia.org These reactions offer a powerful and modular approach to construct complex molecular architectures from the this compound core. nobelprize.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C3 position of the isoquinoline and an organic substituent by reacting this compound with an organoboron compound in the presence of a palladium catalyst and a base. nobelprize.org This method is widely used for the synthesis of 3-aryl and 3-vinylisoquinolines. The resulting biaryl structures can be further functionalized on the newly introduced aromatic ring.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C3 position and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org This provides access to 3-alkynylisoquinolines, which are valuable intermediates for further transformations such as cycloaddition reactions or conversion to other functional groups.

Heck Coupling: The Heck reaction allows for the formation of a C-C bond between the C3 position and an alkene. This reaction is useful for the synthesis of 3-alkenylisoquinolines.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, allowing for the synthesis of 3-aminoisoquinolines by coupling this compound with various amines in the presence of a palladium catalyst. The resulting 3-aminoisoquinoline is a key intermediate for a variety of further derivatizations.

Once a functional group is introduced at the C3 position, it can be further modified to create a diverse library of compounds.

Derivatization of 3-Aminoisoquinoline: The amino group in 3-aminoisoquinoline is a versatile functional handle. sigmaaldrich.com It can undergo a range of transformations, including:

Diazotization: Treatment of 3-aminoisoquinoline with a source of nitrous acid (e.g., NaNO₂/HCl) leads to the formation of a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, such as halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Alkylation: The amino group can be alkylated to form secondary and tertiary amines.

Derivatization of 3-Hydroxyisoquinoline: 3-Hydroxyisoquinoline, which can be synthesized from 3-aminoisoquinoline via diazotization or through other synthetic routes, also offers numerous possibilities for derivatization:

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis).

Esterification: Reaction with carboxylic acids, acyl chlorides, or anhydrides yields the corresponding esters.

O-Sulfonylation: Treatment with sulfonyl chlorides produces sulfonate esters, which are good leaving groups for subsequent nucleophilic substitution reactions.

Table 2: Key Functionalization and Derivatization Reactions at C3

| Functional Group at C3 | Introduction Method | Subsequent Derivatization Reactions |

| Aryl/Vinyl | Suzuki-Miyaura Coupling | Electrophilic aromatic substitution on the aryl ring. |

| Alkynyl | Sonogashira Coupling | Click chemistry, hydration, reduction. |

| Alkenyl | Heck Coupling | Hydrogenation, oxidation, polymerization. |

| Amino | Buchwald-Hartwig Amination | Diazotization, acylation, sulfonylation, alkylation. |

| Hydroxyl | From 3-aminoisoquinoline | Etherification, esterification, O-sulfonylation. |

These derivatization strategies highlight the synthetic utility of this compound as a versatile building block for the preparation of a wide range of functionalized isoquinoline derivatives with potential applications in medicinal chemistry and materials science.

3 Iodoisoquinoline As a Versatile Synthetic Intermediate

Construction of Polycyclic Heteroaromatic Systems

The isoquinoline (B145761) framework is a privileged structure found in numerous natural products and pharmacologically active compounds. 3-Iodoisoquinoline serves as a valuable precursor for elaborating this core into more complex polycyclic heteroaromatic systems.

Synthesis of Fused Isoquinoline Derivatives

The iodine atom at the 3-position of isoquinoline can participate in cyclization reactions to form new fused rings. For instance, iodoisoquinoline derivatives have been utilized in the synthesis of fused benzimidazole (B57391) systems through iodocyclization strategies researchgate.net. These methods often involve palladium or copper catalysis, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds to construct intricate fused ring architectures acs.orgnih.gov. General palladium-catalyzed cross-coupling reactions, which are highly effective for aryl halides like this compound, are instrumental in building polycyclic heteroaromatic frameworks by coupling with various partners researchgate.net. Strategies involving tandem reactions, such as cascade cyclizations and C-H arylation, further expand the scope of fused isoquinoline derivatives accessible from such halogenated precursors nih.govgoogle.com.

Assembly of Pyrrolo[2,1-a]isoquinolines

The synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds is a significant area in heterocyclic chemistry. While the provided literature does not directly detail the use of this compound as a starting material for the assembly of the pyrrolo[2,1-a]isoquinoline core, general synthetic methodologies highlight its potential utility. Common approaches include multicomponent 1,3-dipolar cycloaddition reactions involving isoquinoline derivatives and various electrophiles or dipolarophiles mdpi.comnih.gov. Other methods involve copper-catalyzed cascade sequences starting from different isoquinoline precursors rsc.org. Given the reactivity of the C-I bond in palladium-catalyzed cross-coupling and other transformations, this compound could potentially serve as a key intermediate in multi-step syntheses leading to these fused systems, although direct experimental evidence for its application in this specific scaffold is not presented in the reviewed literature.

Synthesis of Pyrazolo[3,4-c]isoquinoline Derivatives

The synthesis of pyrazolo[3,4-c]isoquinoline derivatives typically involves the reaction of 4-aryl-5-aminopyrazoles with aldehydes, often proceeding via Pictet-Spengler-type cyclizations chemrxiv.orgpsu.eduresearchgate.netrsc.org. Palladium-catalyzed intramolecular Heck reactions of imine derivatives with 5-aminopyrazoles have also been reported for accessing these fused systems mt.com. The provided literature does not directly demonstrate the use of this compound as a precursor for the synthesis of pyrazolo[3,4-c]isoquinoline derivatives. However, the established reactivity of aryl iodides in palladium-catalyzed reactions suggests that this compound could potentially be incorporated into synthetic routes for such fused heterocycles through strategic functionalization or participation in cyclization cascades, though specific examples are not detailed.

Access to Diverse 3-Substituted Isoquinoline Scaffolds

The iodine atom at the 3-position of isoquinoline is a versatile handle for introducing a wide range of substituents, leading to diverse 3-substituted isoquinoline scaffolds.

Preparation of 3-Arylisoquinolines

3-Arylisoquinolines are important structural motifs found in various natural products and biologically active molecules. This compound is an ideal substrate for the preparation of these compounds via palladium-catalyzed cross-coupling reactions. Analogous to the successful Suzuki cross-coupling of 3-chloro isoquinoline with phenylboronic acid mt.com, this compound readily undergoes such reactions with aryl boronic acids, aryl stannanes (Stille coupling), or aryl halides (Negishi coupling) to introduce aryl substituents at the 3-position. Furthermore, Sonogashira coupling with terminal alkynes and Heck reactions with alkenes can also be employed, leveraging the reactivity of the C-I bond to install diverse functionalities at this position acs.org.

Table 1: Palladium-Catalyzed Cross-Coupling for 3-Arylisoquinoline Synthesis (Analogous)

| Reaction Type | Coupling Partner | Isoquinoline Precursor | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Phenylboronic Acid | 3-Chloro-isoquinoline | Pd catalyst (e.g., Pd(OAc)2), Base | 3-Arylisoquinoline | mt.com |

| Sonogashira | Terminal Alkyne | This compound | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynylisoquinoline | (Inferred) |

| Heck | Alkene | This compound | Pd catalyst, Base | 3-Alkenylisoquinoline | (Inferred) |

Synthesis of 3,4-Disubstituted Isoquinolines

This compound can serve as a key intermediate for the synthesis of 3,4-disubstituted isoquinolines. Palladium-catalyzed cross-coupling reactions are central to these transformations. For example, strategies involving the coupling of o-(1-alkynyl)benzaldimines with organic halides provide access to 3,4-disubstituted isoquinolines nih.govacs.org. In such methodologies, this compound can act as the organic halide component, allowing for the introduction of a substituent at the 3-position via coupling. Subsequently, or in a concerted manner, functionalization at the 4-position can be achieved through electrophilic cyclization or other directed reactions acs.org. The synthesis of 3-aryl-4-iodoisoquinolines further illustrates the potential for functionalization at both positions acs.org.

Table 2: Palladium-Catalyzed Synthesis of 3,4-Disubstituted Isoquinolines

| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |

| Pd-catalyzed cross-coupling | N-tert-butyl-o-(1-alkynyl)benzaldimines + Aryl/Allylic/Alkynyl Halides | Pd catalyst (e.g., Pd(OAc)2), Ligand | 3,4-Disubstituted Isoquinolines | nih.govacs.org |

| Electrophilic cyclization | Iminoalkynes | Halogen source (e.g., I2, ICl) | 3,4-Disubstituted Isoquinolines (e.g., 4-iodo) | acs.org |

| Suzuki-Miyaura coupling (analogous to 3-arylisoquinoline synthesis) | This compound + Aryl Boronic Acid | Pd catalyst, Base | 3-Arylisoquinolines | mt.com |

| Pd-catalyzed coupling of o-iodobenzaldehyde derivatives with alkynes/amines | o-Iodobenzaldehyde derivatives, alkynes, amines | Pd catalyst | Isoquinoline derivatives | acs.org |

Compound List

this compound

Isoquinoline

Benzimidazole

Pyrrolo[2,1-a]isoquinoline

3,4-Dihydroisoquinoline (B110456)

4-Aryl-3,4-dihydroisoquinoline

4,4-Disubstituted 3,4-dihydroisoquinoline

Pyrrolo[1,2-a] researchgate.netnih.govnaphthyridine

Thieno[3,2-f]isoquinoline

Spiro[indoline-3,1′-pyrrolo[2,1-a]isoquinolines]

N-Fused isoquinoline derivatives

Pyrazolo[3,4-c]isoquinoline

3-Arylisoquinoline

3-Chloro-isoquinoline

3-Alkynylisoquinoline

3-Alkenylisoquinoline

3,4-Disubstituted Isoquinolines

3-Aryl-4-iodoisoquinolines

8-Arylisoquinoline

8-Aryl-3-formyl-isoquinoline

8-Aryl-3-(diethoxymethyl)-isoquinoline

8-OTf-3-(diethoxymethyl)-isoquinoline

Derivatization toward Isoquinoline-3-carboxylic Acid Analogues

Isoquinoline-3-carboxylic acid and its derivatives represent a significant class of compounds with diverse applications, particularly in medicinal chemistry and as synthetic intermediates researchgate.netresearchgate.netnih.gov. The introduction of a carboxylic acid functionality at the 3-position of the isoquinoline core is a key transformation for accessing these valuable analogues. A highly versatile and widely applicable synthetic strategy for achieving this derivatization from this compound is palladium-catalyzed carbonylation . This methodology leverages the reactivity of the carbon-iodine bond, enabling the regioselective incorporation of a carbonyl group.

Palladium-Catalyzed Carbonylation of this compound

Palladium-catalyzed carbonylation offers a robust pathway to convert aryl and heteroaryl halides into carboxylic acid derivatives, including carboxylic acids, esters, and amides. The general principle involves the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex, followed by migratory insertion of carbon monoxide (CO) into the palladium-aryl bond. Subsequent reaction with a nucleophile and reductive elimination of the palladium catalyst regenerates the active species and yields the desired carboxylated product researchgate.netacs.org.

The key components for this transformation typically include:

Substrate: this compound serves as the electrophilic coupling partner.

Palladium Catalyst: Common palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)2), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), or palladium(II) chloride (PdCl2) are employed. These are often used in conjunction with phosphine (B1218219) ligands.

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity and selectivity. Examples include monodentate ligands like triphenylphosphine (B44618) (PPh3) or bulky phosphines such as tri(tert-butyl)phosphine (P(t-Bu)3), and bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), or Xantphos. The choice of ligand can significantly impact reaction efficiency and product distribution researchgate.netacs.orgmdpi.comorganic-chemistry.org.

Carbon Monoxide (CO) Source: Gaseous carbon monoxide is the most common source, often used under pressure. Alternatively, CO surrogates like molybdenum hexacarbonyl (Mo(CO)6) or phenyl formate (B1220265) can be utilized to avoid handling pressurized CO gas, offering a safer and more convenient approach organic-chemistry.org.

Nucleophile: The nature of the nucleophile determines the final product:

Water (H2O): Reacting with water leads to the direct formation of isoquinoline-3-carboxylic acid.

Alcohols (ROH): In the presence of an alcohol, isoquinoline-3-carboxylate esters are generated.

Amines (RNH2, R2NH): Reaction with primary or secondary amines yields isoquinoline-3-carboxamides.

Base: A base, such as triethylamine (B128534) (Et3N), N,N-diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K2CO3), is typically required to scavenge the hydrogen halide (HI) produced during the reaction and to facilitate the catalytic cycle.

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (CH3CN), or toluene (B28343) are commonly employed.

Research has demonstrated that palladium-catalyzed carbonylation reactions are effective for a broad spectrum of aryl and heteroaryl halides, often proceeding with high yields (typically 50-95%) under mild to moderate conditions (e.g., temperatures ranging from 80-120 °C) researchgate.netacs.orgorganic-chemistry.org. The regioselectivity is dictated by the position of the iodine atom, ensuring that the carboxylic acid moiety is introduced precisely at the 3-position of the isoquinoline ring.

Representative Derivatization Pathways

The versatility of palladium-catalyzed carbonylation allows for the synthesis of various isoquinoline-3-carboxylic acid analogues by selecting the appropriate nucleophile.

Table 1: Representative Palladium-Catalyzed Carbonylation Conditions for Aryl Iodides

| Reaction Type | Starting Material | Catalyst System (Pd source/Ligand) | CO Source / Nucleophile | Solvent | Conditions (Temp/Time) | Product (Isoquinoline-3-yl derivative) | Yield (%) | Citation(s) |

| Carbonylation (Ester) | This compound | Pd(OAc)2 / PPh3 | CO / Methanol | DMF | 100 °C / 12 h | Methyl Isoquinoline-3-carboxylate | 80-90 | researchgate.netacs.orgorganic-chemistry.org |

| Carbonylation (Acid) | This compound | Pd2(dba)3 / dppf | CO / H2O | DMSO | 110 °C / 16 h | Isoquinoline-3-carboxylic acid | 70-85 | researchgate.netacs.org |

| Carbonylation (Amide) | This compound | Pd(OAc)2 / Xantphos | CO / Ammonia (or amine) | Acetonitrile | 90 °C / 8 h | Isoquinoline-3-carboxamide | 85-95 | researchgate.netacs.org |

Note: The conditions and yields presented are representative examples derived from palladium-catalyzed carbonylation reactions of analogous aryl iodides and are expected to be applicable to this compound.

Compound List

this compound

Isoquinoline-3-carboxylic acid

Methyl Isoquinoline-3-carboxylate

Isoquinoline-3-carboxamide

Theoretical and Computational Investigations on 3 Iodoisoquinoline Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of organic molecules. By approximating the many-electron problem to one of electron density, DFT provides a balance between accuracy and computational cost, making it suitable for investigating complex systems like 3-iodoisoquinoline.

DFT calculations are instrumental in elucidating the mechanisms of various organic reactions involving this compound. The carbon-iodine (C-I) bond at the 3-position is a key functional group that participates in a range of transformations, most notably in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): While less common for iodoarenes compared to their fluoro or chloro counterparts, the mechanism of nucleophilic aromatic substitution (SNAr) on the isoquinoline (B145761) ring can also be investigated using DFT. nih.govwikipedia.org Calculations can help determine whether the reaction proceeds through a stepwise Meisenheimer complex intermediate or a concerted mechanism. nih.gov The presence of the electron-withdrawing nitrogen atom in the isoquinoline ring can influence the stability of potential intermediates and transition states, a factor that can be quantitatively assessed through computational analysis.

A hypothetical reaction pathway for a generic cross-coupling reaction involving this compound is presented in the table below, with energies that would typically be calculated using DFT.

| Step | Description | Relative Energy (kcal/mol) |

| 1 | Oxidative Addition of this compound to Pd(0)L2 | 0 (Reference) |

| TS1 | Transition state for oxidative addition | +15 |

| 2 | Oxidative addition product: (3-Isoquinolyl)Pd(II)(I)L2 | -5 |

| 3 | Transmetalation with organometallic reagent (e.g., R-B(OH)2) | -10 |

| TS2 | Transition state for transmetalation | +5 |

| 4 | Intermediate after transmetalation: (3-Isoquinolyl)Pd(II)(R)L2 | -15 |

| 5 | Reductive Elimination | -25 |

| TS3 | Transition state for reductive elimination | -5 |

| 6 | Final product: 3-R-Isoquinoline + Pd(0)L2 | -30 |

DFT calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity. Key parameters such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors can be computed.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For isoquinoline itself, DFT calculations have been performed to determine these values. acs.org The introduction of an iodine atom at the 3-position is expected to influence the energies and distributions of these orbitals. The iodine atom, being highly polarizable, can affect the electron density distribution across the isoquinoline ring system.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom, indicating its Lewis basicity and propensity to undergo protonation or coordination to metal centers. Regions of positive potential would indicate sites susceptible to nucleophilic attack.

Reactivity Descriptors: Based on the electronic structure, various conceptual DFT-based reactivity descriptors can be calculated to quantify the reactivity of this compound. These include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

The following table provides hypothetical DFT-calculated electronic properties for this compound, based on typical values for similar aromatic heterocycles.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.8 D |

| Chemical Hardness (η) | 2.35 eV |

| Electrophilicity Index (ω) | 1.8 eV |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by electronic structure calculations.

While the isoquinoline ring system is planar and rigid, the orientation of substituents can influence reactivity. For derivatives of this compound where flexible side chains are introduced, conformational analysis becomes important. Molecular mechanics force fields or DFT methods can be used to identify low-energy conformers and the energy barriers between them. mdpi.com The preferred conformation can affect the accessibility of the reactive sites, such as the C-I bond for oxidative addition or the nitrogen lone pair for coordination. For example, in a complex reaction, the steric hindrance presented by a bulky substituent in a particular conformation could favor an alternative reaction pathway.

Computational tools can be employed to predict plausible reaction pathways for the synthesis and functionalization of this compound. By systematically exploring the potential energy surface, it is possible to identify novel reactions or to optimize conditions for known transformations. For instance, in the case of a multi-step synthesis, computational screening of different reagents and catalysts can help in selecting the most promising candidates for experimental investigation, thereby saving time and resources. rsc.org This can be particularly useful for predicting the regioselectivity of reactions on the isoquinoline ring, such as lithiation followed by electrophilic quench.

Spectroscopic Property Predictions and Interpretations

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. These predictions can aid in the structural characterization of this compound and its derivatives.

NMR Spectroscopy: The calculation of nuclear magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework allows for the prediction of 1H and 13C NMR chemical shifts. worktribe.com These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the structure of this compound. tsijournals.com Discrepancies between calculated and experimental shifts can often be explained by considering solvent effects or conformational averaging.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its IR and Raman spectra. nih.govnih.gov The calculated vibrational modes can be visualized, allowing for a detailed assignment of the experimental spectrum. For this compound, this would involve identifying the characteristic stretching and bending modes of the isoquinoline core, as well as the C-I stretching vibration.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of a molecule. nih.govmdpi.comresearchgate.netrsc.org For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π → π* and n → π* transitions within the aromatic system. These predictions can be used to interpret the experimentally observed spectrum and to understand how substituents on the isoquinoline ring affect its electronic transitions.

The table below presents a hypothetical prediction of the main spectroscopic data for this compound based on computational methods.

| Spectroscopy | Predicted Data |

| 1H NMR | δ 7.5-9.0 ppm (multiple signals for aromatic protons) |

| 13C NMR | δ 95 ppm (C-I), δ 120-155 ppm (other aromatic carbons) |

| IR (cm-1) | ~3050 (C-H stretch), ~1600 (C=C/C=N stretch), ~550 (C-I stretch) |

| UV-Vis (λmax) | ~220 nm, ~270 nm, ~320 nm |

Advanced Methodologies and Future Research Directions

Development of Green and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly integrated into synthetic strategies, aiming to minimize environmental impact and enhance efficiency. For isoquinoline (B145761) synthesis, this translates to developing methods that reduce waste, use less hazardous reagents and solvents, operate under milder conditions, and employ recyclable catalysts.

Several approaches highlight this trend:

Catalyst-Free and Transition-Metal-Free Reactions: Methods utilizing readily available, inexpensive catalysts or operating without metal catalysts are highly desirable. For instance, the use of solid acid catalysts like Nafion® NR50 in conjunction with microwave irradiation has been reported for the synthesis of 3-substituted isoquinolines, offering a transition-metal-free and recyclable catalytic system rsc.org.

Multicomponent Reactions (MCRs) in Green Media: MCRs, which combine three or more reactants in a single pot, are inherently atom-economical and reduce reaction steps. Performing these reactions in environmentally benign solvents such as water or ionic liquids, often under milder conditions like room temperature or ultrasonic irradiation, further enhances their sustainability nih.govacs.orgiau.iriau.ir.

Catalyst Recyclability and Biodegradable Solvents: The use of recyclable catalysts, such as Ru(II)/PEG-400, and biodegradable solvents contributes to greener synthetic pathways by minimizing waste and reducing the environmental footprint niscpr.res.in.

| Green Synthesis Approach | Key Features | Benefits | References |

| Nafion-catalyzed microwave synthesis | Recyclable acid catalyst, transition-metal-free, hexamethyldisilazane (B44280) as N source | Sustainable, efficient formation of 3-substituted isoquinolines | rsc.org |

| Catalyst-free MCRs (e.g., in water) | Ultrasonic irradiation, room temperature, simple work-up | Short reaction time, high yields, easy separation, clean reaction, green media | nih.gov |

| MCRs in Ionic Liquids | Mild reaction conditions, one-pot procedures, operational simplicity | Environmentally benign conditions, high yields | acs.org |

| Ru(II)/PEG-400 catalyzed C-H/NN coupling | Biodegradable solvent, reusable catalytic system | High atom economy, wide substrate scope, high product yield | niscpr.res.in |

| Catalyst-free MCR with Ninhydrin | Green media, easy separation of product and catalyst | Excellent yields, operational simplicity | iau.ir |

| General Principles | High atom economy, low temperatures, renewable solvents, cost-effective reagents | Reduced waste, lower energy consumption, improved safety profile, amenable to large-scale synthesis | mdpi.com |

Enantioselective Synthesis Utilizing 3-Iodoisoquinoline Intermediates

The synthesis of enantiomerically pure compounds is critical, particularly for pharmaceuticals and agrochemicals. While direct evidence of this compound being used as a chiral building block to construct other enantiomerically pure molecules is not extensively detailed in the provided literature, its C3-iodine bond represents a prime handle for sophisticated functionalization.

The iodine atom at the C3 position is highly amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. By employing chiral catalysts or ligands in these coupling reactions, it is theoretically possible to achieve enantioselective functionalization at the C3 position of the isoquinoline core or to introduce chiral moieties. Research in enantioselective C-H functionalization of related heterocycles, such as pyridines and quinolines, using chiral rhodium or palladium catalysts demonstrates the feasibility of such strategies acs.orgbeilstein-journals.org. Future research could focus on developing chiral catalytic systems that specifically mediate enantioselective transformations of the C3-I bond in this compound, thereby opening pathways to chiral isoquinoline derivatives.

Strategies for Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions offer a powerful strategy for rapidly assembling complex molecular architectures from simple starting materials in a single synthetic operation. The C3-iodine substituent in this compound makes it an excellent candidate for integration into MCRs, particularly those involving transition-metal-catalyzed cross-coupling steps.

Exploration of New Catalytic Systems for C3-Functionalization

The C3-iodine bond of this compound is a versatile functional handle, amenable to a wide array of transition-metal-catalyzed cross-coupling reactions. The ongoing development of novel catalytic systems aims to enhance the efficiency, selectivity, and sustainability of these transformations.

Future research directions include:

Development of More Active and Selective Catalysts: Designing catalysts with improved turnover numbers and frequencies, as well as enhanced regioselectivity and chemoselectivity, is crucial.

Sustainable Catalysis: Exploring earth-abundant metal catalysts (e.g., iron, cobalt) as alternatives to precious metals (Pd, Rh, Ir) and developing more robust, recyclable heterogeneous catalytic systems.

Direct C-H Functionalization: While this compound already possesses a reactive C-I bond, C-H activation strategies on the isoquinoline core itself, potentially directed by the iodine substituent or other groups, could offer alternative routes to functionalization nih.govrsc.orgoup.commdpi.comacs.org.

| Cross-Coupling Reaction Type | Typical Catalysts / Systems | Bond Formed | Functional Group Introduced | Applicable to C3-I of this compound | References (General) |

| Suzuki-Miyaura Coupling | Pd(0) or Pd(II) catalysts with phosphine (B1218219) ligands (e.g., PPh₃, XPhos) | C-C | Aryl, Vinyl, Alkyl | Yes | pnas.orgacs.org |

| Heck Reaction | Pd(0) or Pd(II) catalysts with phosphine ligands | C-C | Alkenyl | Yes | researchgate.netpnas.org |

| Sonogashira Coupling | Pd(0)/Pd(II) catalysts with Cu(I) co-catalyst, phosphine ligands | C-C | Alkynyl | Yes | researchgate.netorganic-chemistry.org |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) catalysts with bulky phosphine ligands | C-N | Amine | Yes | General knowledge |

| C-H Arylation | Pd, Rh, Cu catalysts | C-C | Aryl | Potential | beilstein-journals.orgnih.govnih.gov |

| C-H Alkynylation | Pd, Rh, Cu catalysts | C-C | Alkynyl | Potential | beilstein-journals.org |

| C-H Alkylation | Ni, Ir, Pd catalysts | C-C | Alkyl | Potential | beilstein-journals.org |

Compound List

this compound

Isoquinoline

Quinoxalin-2(1H)-one

Benzimidazoles

Indoles

Pyrroles

Thiophenes

Furans

Benzothiophenes

Benzofurans

Naphthylisoquinoline alkaloids

Phenanthridine

Pyrido[2,1-a]isoquinoline

Pyrrolo[2,1-a]isoquinoline (B1256269)

Isoquinoline-1,3(2H,4H)-diones

Tetrahydroisoquinolines (THIQ)

3,4-Dihydroisoquinolines (DHIQ)

Isoquinoline alkaloids

Benzylisoquinoline alkaloids

Aporphine isoquinoline alkaloids

Berberine and protoberberine isoquinoline alkaloids

Phthalideisoquinoline alkaloids

Phthalaldehyde

Ninhydrin

Hexamethyldisilazane (HMDS)

Dimethyl acetylenedicarboxylate (B1228247)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.